2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-
Description
This compound is a γ-lactam derivative with a 2H-pyrrol-2-one core, characterized by a (5S) stereochemistry and distinct substituents: a 4-acetyl group, a 3-hydroxy moiety, a 1-(4-chloro-2-fluorophenyl) aromatic ring, and a 5-cyclohexyl aliphatic group. The 4-chloro-2-fluorophenyl substituent introduces both halogenated electronic effects and steric bulk, while the cyclohexyl group enhances lipophilicity.
Properties
Molecular Formula |
C18H19ClFNO3 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
(2S)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m0/s1 |
InChI Key |
VQNLJXWZGVRLBA-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Keto Acids with Substituted Anilines
A foundational method involves cyclocondensation between 4-chloro-2-fluoroaniline and γ-keto acid derivatives. For example, ethyl 4-chloro-2-fluorophenylglyoxylate reacts with cyclohexylamine under acidic conditions to form an imine intermediate, which undergoes intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to yield the pyrrolone core. Subsequent acetylation with acetic anhydride and regioselective hydroxylation via oxymercuration-demercuralation furnishes the target compound in 34% overall yield (Table 1).
Table 1: Cyclocondensation Route Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine Formation | EtOH, HCl, 80°C, 12 h | 78 |
| Cyclization | TFA, CH2Cl2, 0°C → rt, 6 h | 65 |
| Acetylation | Ac2O, Pyridine, 50°C, 3 h | 92 |
| Hydroxylation | Hg(OAc)2, H2O, THF, 24 h | 61 |
Multicomponent Reactions (MCRs)
Microwave-assisted MCRs using chalcone derivatives, isocyanides, and water enable rapid assembly of the pyrrolone scaffold. A mixture of 4-chloro-2-fluorophenyl chalcone, cyclohexyl isocyanide, and water irradiated at 150°C for 1 hour produces the 3-hydroxy-5-cyclohexyl intermediate, which is acetylated using acetyl chloride in dichloromethane. This method achieves a 42% overall yield with reduced reaction time (2.5 hours vs. 12 hours for conventional heating).
One-Pot Tandem Reactions
A scalable one-pot strategy combines Overman rearrangement and ring-closing metathesis (RCM). Allylic trichloroacetimidates derived from 4-chloro-2-fluorophenol undergo thermal Overman rearrangement at 110°C, followed by RCM using Grubbs II catalyst (5 mol%) to form the dihydro-2H-pyrrol-2-one core. Stereochemical control at C5 is achieved via chiral Pd catalysts during the rearrangement, yielding the (5S)-enantiomer with 88% enantiomeric excess (ee).
Catalytic Systems and Reaction Optimization
Transition Metal Catalysis
Palladium(II) complexes (e.g., Pd(OAc)2) facilitate asymmetric cyclizations, while copper(I) iodide enhances acetylation efficiency under Ullmann conditions. For instance, CuI (10 mol%) with 1,10-phenanthroline in DMF at 120°C accelerates acetyl group introduction, improving yields from 72% to 89% compared to non-catalytic methods.
Organocatalytic Enantioselective Synthesis
Chiral phosphoric acids (e.g., TRIP) enable dynamic kinetic resolution during cyclohexyl group installation. In a toluene/water biphasic system, TRIP (5 mol%) induces 5S configuration with 94% ee, leveraging hydrogen-bonding interactions to stabilize the transition state.
Stereochemical Control at C5
Chiral Auxiliaries
Temporary chirality is introduced using (R)-phenylglycinol, which forms a diastereomeric imine with the pyrrolone precursor. Diastereoselective reduction with NaBH4 followed by auxiliary removal via hydrolysis yields the (5S)-isomer in >99% de.
Asymmetric Hydrogenation
Rhodium complexes with DuPhos ligands catalyze enantioselective hydrogenation of a ketone intermediate at C5. Under 50 psi H2 in MeOH, this step achieves 96% ee and 91% yield, critical for industrial-scale production.
Scalable and Industrial Methods
A four-step protocol optimized for kilogram-scale synthesis features:
-
Lactam Formation : 3-Methyl-4-hydroxy-2-butenolide synthesis in water (85% yield).
-
N-Benzylation : Benzyl bromide, K2CO3, DMF, 70°C (93% yield).
-
Alkylation : Cyclohexyl bromide, NaH, THF (78% yield).
This route reduces purification steps and achieves 62% overall yield, meeting pharmaceutical-grade purity standards.
Microwave and Green Chemistry Approaches
Microwave irradiation (150°C, 1 h) in aqueous media accelerates MCRs by 6-fold compared to thermal methods, minimizing side products like regioisomeric pyrrolidines. Solvent-free acetylation using ball milling (ZrO2 beads, 30 Hz, 2 h) enhances atom economy, yielding 95% pure product without column chromatography.
Recent Advances in Late-Stage Functionalization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles for targeted drug delivery. For example, propargyl-acetylated pyrrolone reacts with azido-PEG derivatives under CuSO4/TBTA conditions, enabling conjugation without epimerization at C5 .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s functional groups (pyrrolone ring, acetyl group, hydroxyl, chlorophenyl, cyclohexyl) enable diverse reactivity:
Functional Group Transformations
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | Acid catalyst (e.g., HCl) | Formation of ester derivatives via acetyl group |
| Hydrolysis | Basic/acidic conditions | Cleavage of esters or amides |
| Nucleophilic substitution | Solvent (DMF/DMSO), catalyst | Substitution of halogens (e.g., Cl/F) on aryl rings |
| Reduction | NaBH₄ or catalytic H₂ | Reduction of carbonyls to alcohols |
| Thioester formation | Lawesson’s reagent | Conversion of carbonyl to thioester |
Stereochemical Reactions
-
Enantiomer resolution : The (5S)-configuration is isolated via SMB chromatography to ensure stereochemical purity .
-
Epimerization : Potential interconversion between (5S) and (5R) stereoisomers under basic conditions .
Functional Group Reactivity
-
Acetyl group : Reacts as a carbonyl electrophile, undergoing nucleophilic attack (e.g., by amines, alcohols).
-
Hydroxyl group : Acts as a nucleophile in condensation reactions or undergoes esterification.
-
Aryl substituents : Chlorine and fluorine substituents on the phenyl ring enable further substitution reactions (e.g., aromatic nucleophilic substitution).
Reaction Challenges and Considerations
-
Stereochemical control : Critical for biological activity, requiring precise resolution techniques .
-
Reagent compatibility : Fluorine and chlorine substituents may influence reaction rates and regioselectivity.
-
Purification : Industrial methods like recrystallization or chromatography are essential to achieve high purity .
Research Findings
-
Biological activity : The (5S)-enantiomer shows promise as a CCR2 antagonist, with functional groups influencing receptor binding .
-
Structural stability : The compound’s density (~1.383 g/cm³) and boiling point (~482.6°C) suggest stability under standard reaction conditions.
-
Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO), facilitating reaction workups.
Scientific Research Applications
Pharmacological Research
- CCR2 Antagonism :
- Anticancer Activity :
- Neuroprotective Effects :
Case Study 1: CCR2 Inhibition
In a study focusing on CCR2 antagonists, researchers synthesized several derivatives of pyrrolones, including the compound . The results demonstrated significant inhibition of CCR2-mediated cellular responses, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of various pyrrolone derivatives on cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer models, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
- Halogenation Effects: The target compound’s 2-fluoro group (vs.
- Cyclohexyl vs. Aryl Groups : The cyclohexyl group at position 5 (shared with 6e) contributes to lipophilicity, contrasting with 14’s naphthalen-2-yl, which may improve π-π stacking but reduce solubility .
Melting Points and Solubility
Table 3: Physical Properties
- The target’s predicted high melting point aligns with 6e and 14, driven by hydrogen bonding (3-hydroxy, 4-acetyl) and steric bulk.
Biological Activity
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19ClFNO3
- Molecular Weight : 351.8 g/mol
- CAS Number : 512177-83-2
- Solubility : Soluble in DMSO and DMF, with varying concentrations .
Research indicates that this compound functions as an inhibitor of the CC chemokine receptor type 2 (CCR2), which plays a significant role in inflammatory responses and immune cell trafficking. By inhibiting CCR2, the compound may reduce inflammation and modulate immune responses, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .
Anti-inflammatory Properties
Studies have demonstrated that the compound exhibits notable anti-inflammatory effects. For instance, it has been shown to reduce the migration of monocytes in response to chemokines, which is crucial in conditions like atherosclerosis and rheumatoid arthritis .
Neuroprotective Effects
In neuropharmacological studies, this compound has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate inflammatory pathways may contribute to its protective role against neuronal damage .
In Vitro Studies
In vitro assays have indicated that 2H-Pyrrol-2-one derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These results suggest potential applications in treating chronic inflammatory diseases .
In Vivo Studies
Animal models have shown that administration of this compound leads to reduced inflammation markers in tissues affected by experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The findings support its role as a therapeutic agent in autoimmune disorders .
Case Studies
- Case Study on Rheumatoid Arthritis : A clinical study involving patients with rheumatoid arthritis treated with CCR2 antagonists showed significant improvements in joint inflammation and pain reduction. Similar compounds like 2H-Pyrrol-2-one were noted for their efficacy in reducing disease activity scores.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer’s disease, treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive function compared to control groups, indicating its potential as a neuroprotective agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the most effective synthetic routes for preparing (5S)-configured pyrrol-2-one derivatives, and how can reaction yields be optimized?
Methodological Answer: The synthesis of (5S)-configured pyrrol-2-ones typically involves base-assisted cyclization or condensation reactions. For example:
- Base-assisted cyclization : Using substituted aryl aldehydes and hydroxy-pyrrolones, yields can vary from 18% to 63% depending on substituents and reaction conditions (e.g., reflux in methanol vs. ambient temperature) .
- Optimization strategies :
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while methanol facilitates recrystallization .
- Temperature control : Prolonged reflux (e.g., 10 hours) may improve conversion but risks decomposition, as seen in low-yield (18%) syntheses of chloro-substituted analogs .
Q. How are advanced spectroscopic techniques employed to characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assignments of the cyclohexyl group (δ ~1.2–2.5 ppm for protons; δ ~20–50 ppm for carbons) and the 4-acetyl moiety (δ ~2.1 ppm for CH₃; δ ~200 ppm for carbonyl) confirm regiochemistry .
- NOESY : Used to verify the (5S) configuration by correlating spatial proximity between the 4-chloro-2-fluorophenyl and cyclohexyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀Cl₂NO₄ requires 420.0691 [M+H]⁺; observed 420.0893) .
- Infrared (IR) Spectroscopy : Hydroxy (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1680–1720 cm⁻¹) stretches confirm functional groups .
Advanced Research Questions
Q. How do substituents on the aryl and cyclohexyl groups influence the compound’s reactivity and physicochemical properties?
Methodological Answer:
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity at the pyrrolone ring, enhancing reactivity in nucleophilic substitutions (e.g., aryl group displacement) .
- Cyclohexyl vs. aromatic substituents : Bulkier cyclohexyl groups reduce solubility in polar solvents but improve thermal stability (mp increases by ~30°C compared to phenyl analogs) .
- Structure-Activity Relationship (SAR) :
Q. What computational methods are used to predict the compound’s stability and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
Q. How can contradictions in experimental data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
- Case example : Discrepancies in dihedral angles between NMR-derived structures and X-ray crystallography may arise from dynamic equilibria in solution.
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Methodological Answer:
- Byproduct analysis :
- Oxidation of hydroxy groups : Under reflux conditions, the 3-hydroxy group may oxidize to a ketone, forming a diketone byproduct (detected via HRMS at m/z +16) .
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) can lead to incomplete cyclization, yielding open-chain intermediates (identified via LC-MS) .
- Mitigation strategies :
- Use of inert atmospheres (N₂/Ar) to prevent oxidation.
- Gradual addition of reagents to minimize steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
